Phenyl isobutyrate

Description

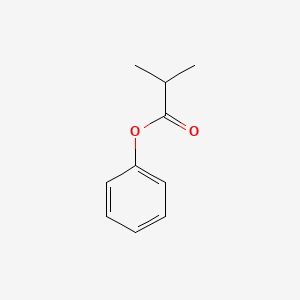

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZOACXKIKXRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334133 | |

| Record name | Phenyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20279-29-2 | |

| Record name | Phenyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Phenyl Isobutyrate from Isobutyric Acid and Phenol (B47542)

Abstract: Phenyl isobutyrate, an aromatic ester, serves as a valuable intermediate and building block in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the primary synthetic routes for producing phenyl isobutyrate from isobutyric acid and phenol. The core focus is on the Fischer-Speier esterification, detailing its mechanism, optimization parameters, and a complete experimental protocol. An alternative high-yield pathway using isobutyryl chloride is also presented. The guide includes structured data tables for easy comparison of catalytic systems and reaction conditions, alongside mandatory visualizations of the reaction mechanism and experimental workflow to ensure clarity and reproducibility for research and development applications.

Overview of Synthetic Methodologies

The synthesis of phenyl isobutyrate from phenol and an isobutyric acid derivative can be accomplished through several reliable methods. The most common and direct approach is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between isobutyric acid and phenol.[1] While direct esterification of phenols was once considered inefficient, modern techniques involving effective water removal can lead to excellent yields.[2][3]

Alternative, often faster and non-reversible, methods include the acylation of phenol using more reactive derivatives of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride.[1][4] These methods avoid the equilibrium limitations of Fischer esterification but require different starting materials and handling procedures.

Chemical Equation (Fischer Esterification): (CH₃)₂CHCOOH + C₆H₅OH ⇌ (CH₃)₂CHCOOC₆H₅ + H₂O Isobutyric Acid + Phenol ⇌ Phenyl Isobutyrate + Water

Primary Synthesis Route: Fischer-Speier Esterification

Fischer esterification is an equilibrium-driven process requiring an acid catalyst to proceed at a reasonable rate.[2] The reaction involves the condensation of a carboxylic acid and an alcohol (or phenol), producing an ester and water.[5]

Reaction Mechanism

The mechanism consists of six distinct, reversible steps. The process is initiated by the protonation of the carbonyl oxygen of isobutyric acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the phenolic oxygen. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate and subsequent elimination of a water molecule to yield the ester.[3][6]

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Key Experimental Parameters

To achieve high conversion, the chemical equilibrium must be shifted toward the products. This is governed by several critical factors:

-

Catalyst Selection: Strong Brønsted acids are the most common catalysts. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective.[2] Solid acid catalysts, such as sulfonated silica (B1680970) (SiO₂-SO₃H) or zeolites like H+-zeolite β, offer advantages in terms of easier removal and recyclability, with reported yields for similar phenyl esters reaching up to 96%.[7][8]

-

Reactant Stoichiometry: Employing a large excess of one reactant can drive the equilibrium forward.[1][3] In this synthesis, using an excess of the less expensive isobutyric acid is a common strategy.

-

Water Removal: The continuous removal of the water byproduct is the most effective method to ensure high yields. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent, such as toluene (B28343) or hexane.[2][6]

-

Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic water removal. Reaction temperatures can range from 75°C to over 200°C depending on the specific setup and catalyst.[9]

Quantitative Data from Related Phenyl Ester Syntheses

While specific yield data for phenyl isobutyrate is not widely published, data from analogous systems demonstrate the feasibility of achieving high yields.

| Carboxylic Acid | Phenol Derivative | Catalyst | Conditions | Yield (%) | Reference |

| Acetic Acid | t-Octylphenol | Sulfuric Acid | Toluene, Reflux, 4h | 74% | [10] |

| Cinnamic Acid | Phenol | Heteropolyacid | Toluene, Reflux, 6h | 92% | [11] |

| Benzoic Acid | Phenol | SiO₂-SO₃H | Microwave, 9 min | 96% | [7] |

| Salicylic Acid | Phenol | SiO₂-SO₃H | Microwave, 9 min | 85% | [7] |

| Succinic Acid | Phenol | H+-Zeolite β | Toluene, Reflux, 24h | 96% | [8] |

Experimental Protocols

Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Phenol is toxic and corrosive, isobutyric acid has a strong odor, and isobutyryl chloride is highly corrosive and reacts violently with water.

Protocol 1: Fischer Esterification via Azeotropic Reflux

This protocol is a representative procedure based on established methods for the direct esterification of phenols.[2][6][10]

Materials:

-

Phenol (1.0 eq)

-

Isobutyric Acid (2.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble the Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

-

Charging Reactants: To the flask, add phenol (1.0 eq), isobutyric acid (2.0 eq), p-TsOH (0.05 eq), and toluene (approx. 2-3 mL per gram of phenol). Add a magnetic stir bar.

-

Reaction: Heat the mixture to a vigorous reflux. Toluene and water will collect in the Dean-Stark trap as an azeotrope. The denser water will separate to the bottom while the toluene overflows back into the reaction flask.

-

Monitoring: Continue the reflux until no more water is collected in the trap (typically 4-8 hours). The reaction can also be monitored by TLC or GC analysis.

-

Workup (Cooling): Allow the reaction mixture to cool to room temperature.

-

Workup (Washing): Transfer the mixture to a separatory funnel and dilute with additional toluene or diethyl ether. Wash sequentially with:

-

Water (2x)

-

Saturated NaHCO₃ solution until no more CO₂ evolution is observed (to remove p-TsOH and excess isobutyric acid).

-

Brine (1x)

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude phenyl isobutyrate by vacuum distillation to obtain the final product.

Protocol 2: Acylation with Isobutyryl Chloride

This method is an alternative that avoids an equilibrium and typically proceeds to completion.[1]

Materials:

-

Phenol (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Pyridine (B92270) or Triethylamine (1.2 eq)

-

Dichloromethane (DCM) or Diethyl Ether (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Addition: Cool the flask in an ice bath (0°C). Add isobutyryl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction for the disappearance of phenol by TLC or GC.

-

Workup (Quenching): Carefully pour the reaction mixture into cold 1 M HCl to neutralize the excess pyridine.

-

Workup (Extraction): Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Workup (Washing): Wash the combined organic layers sequentially with:

-

1 M HCl (1x)

-

Water (1x)

-

Saturated NaHCO₃ solution (2x)

-

Brine (1x)

-

-

Drying, Concentration, and Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate via rotary evaporation, and purify the residue by vacuum distillation.

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of phenyl isobutyrate.

Caption: General experimental workflow for synthesis and purification.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jetir.org [jetir.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]

- 10. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Phenyl Isobutyrate: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl isobutyrate, with the CAS number 20279-29-2, is an organic ester recognized for its characteristic fruity odor.[1] This colorless to pale yellow liquid is formed from the esterification of phenol (B47542) and isobutyric acid.[1] Its molecular structure, comprising a phenyl group attached to an isobutyrate moiety, imparts specific chemical and physical properties that are of interest in various industrial applications, including the synthesis of other organic compounds.[1] This technical guide provides an in-depth analysis of the chemical properties of phenyl isobutyrate and a detailed exploration of the methodologies used for its structure elucidation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of phenyl isobutyrate is fundamental for its application and handling. These properties are summarized in the tables below.

Table 1: Chemical Identifiers and Synonyms for Phenyl Isobutyrate

| Identifier | Value | Source |

| IUPAC Name | phenyl 2-methylpropanoate (B1197409) | [2] |

| CAS Number | 20279-29-2 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| InChI | InChI=1S/C10H12O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 | [3] |

| InChIKey | PIZOACXKIKXRDJ-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)C(=O)Oc1ccccc1 | [3] |

| Synonyms | Isobutyric acid, phenyl ester; Phenyl 2-methylpropionate; Phenyl isobutanoate; Propanoic acid, 2-methyl-, phenyl ester | [1][3] |

Table 2: Physical Properties of Phenyl Isobutyrate

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 110 °C | [4] |

| Melting Point | 286.04 K (12.89 °C) (Joback Method) | [3] |

| Density | 1.01 g/mL | [4] |

| Solubility | Less soluble in water, moderate solubility in organic solvents | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.248 (Crippen Method) | [3] |

| Refractive Index | Data not available |

Structure Elucidation

The definitive identification and structural confirmation of phenyl isobutyrate rely on a combination of modern spectroscopic techniques. The logical workflow for the structure elucidation of an organic compound like phenyl isobutyrate is depicted below.

Visualizing the Structure

The chemical structure of phenyl isobutyrate is foundational to understanding its properties and reactivity.

Spectroscopic Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For phenyl isobutyrate, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (164.20 g/mol ).

Table 3: Mass Spectrometry Data for Phenyl Isobutyrate

| m/z | Interpretation |

| 164 | Molecular Ion [M]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol fragment) |

| 71 | [C₄H₇O]⁺ (Isobutyryl fragment) |

| 43 | [C₃H₇]⁺ (Isopropyl fragment) |

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions in the IR spectrum of phenyl isobutyrate are indicative of its ester functionality and aromatic ring.

Table 4: Key IR Absorptions for Phenyl Isobutyrate

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~1750-1735 | C=O stretch | Ester |

| ~1300-1000 | C-O stretch | Ester |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of phenyl isobutyrate will show distinct signals for the aromatic protons and the protons of the isobutyrate group.

Table 5: ¹H NMR Data for Phenyl Isobutyrate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.1 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.8 | Septet | 1H | CH of isobutyrate |

| ~1.3 | Doublet | 6H | CH₃ of isobutyrate |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Table 6: ¹³C NMR Data for Phenyl Isobutyrate

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C=O (Ester carbonyl) |

| ~151 | Aromatic C-O |

| ~129 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~34 | CH of isobutyrate |

| ~19 | CH₃ of isobutyrate |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the structure elucidation of phenyl isobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the phenyl isobutyrate sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. For ¹H NMR, the acquisition parameters are set, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of liquid phenyl isobutyrate is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the phenyl isobutyrate sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Safety and Handling

Phenyl isobutyrate is classified as causing serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.[5][6] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical properties of phenyl isobutyrate and the spectroscopic methods employed for its structure elucidation. The presented data, including chemical identifiers, physical properties, and comprehensive spectroscopic analyses (MS, IR, ¹H NMR, and ¹³C NMR), offer a valuable resource for researchers, scientists, and professionals in drug development. The outlined experimental protocols and the logical workflow for structure elucidation further contribute to a practical understanding of the analytical processes involved in characterizing such organic compounds.

References

- 1. CAS 20279-29-2: phenyl 2-methylpropanoate | CymitQuimica [cymitquimica.com]

- 2. Phenyl isobutyrate | C10H12O2 | CID 519756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. Phenyl Isobutyrate >98.0%(GC) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. breezeipl.com [breezeipl.com]

Spectroscopic data (NMR, IR, Mass Spec) of Phenyl isobutyrate

An In-depth Technical Guide to the Spectroscopic Data of Phenyl Isobutyrate

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of chemical compounds is paramount. Phenyl isobutyrate (C₁₀H₁₂O₂), an ester with applications in flavors and fragrances, serves as a model compound for illustrating the power of modern spectroscopic techniques. This guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow visualization for structural elucidation.

Molecular Structure

Phenyl isobutyrate consists of a phenyl group attached to the oxygen atom of an isobutyrate ester. The molecular weight of this compound is 164.20 g/mol .[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of phenyl isobutyrate provides information about the different types of protons and their neighboring environments. The spectrum is typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.34 | Multiplet | 2H | Aromatic Protons (meta-H) |

| ~7.19 | Multiplet | 1H | Aromatic Proton (para-H) |

| ~7.06 | Multiplet | 2H | Aromatic Protons (ortho-H) |

| 2.78 | Septet | 1H | -CH(CH₃)₂ |

| 1.30 | Doublet | 6H | -CH(CH ₃)₂ |

Data sourced from ChemicalBook.[4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 175.7 | Carbonyl Carbon (C=O) |

| 150.9 | Aromatic Carbon (C-O) |

| 129.3 | Aromatic Carbons (meta-C) |

| 125.7 | Aromatic Carbon (para-C) |

| 121.6 | Aromatic Carbons (ortho-C) |

| 34.3 | Methine Carbon (-C H(CH₃)₂) |

| 19.1 | Methyl Carbons (-CH(C H₃)₂) |

Note: Specific shifts can vary slightly based on solvent and instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 - 1735 | Strong | C=O (Ester Carbonyl) Stretch |

| ~1300 - 1000 | Strong | C-O (Ester) Stretch |

| ~3100 - 3000 | Medium | C-H (Aromatic) Stretch |

| ~3000 - 2850 | Medium | C-H (Aliphatic) Stretch |

Characteristic absorption ranges for esters.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 94 | High | [C₆H₅OH]⁺ (Phenol) |

| 71 | High | [C₄H₇O]⁺ (Isobutyryl cation) |

| 43 | High (Base Peak) | [C₃H₇]⁺ (Isopropyl cation) |

Data compiled from NIST WebBook and ChemicalBook.[1][7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of phenyl isobutyrate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.[9]

-

Data Acquisition :

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phasing and baseline correction are then performed.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) : As phenyl isobutyrate is a liquid, a neat spectrum can be obtained. Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr).[10] Gently press the plates together to form a thin film.[11]

-

Background Spectrum : Run a background spectrum with the empty salt plates in the spectrometer to account for atmospheric CO₂ and water vapor.[11]

-

Sample Spectrum : Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.[11]

-

Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to produce the final IR spectrum.[11]

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of phenyl isobutyrate in a volatile solvent like hexane (B92381) or dichloromethane.

-

GC-MS System : The analysis is typically performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system.[12]

-

Gas Chromatography :

-

Column : Use a non-polar capillary column, such as a DB-5ms.[12]

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

-

Separation : The compound travels through the column, and its retention time is recorded.

-

-

Mass Spectrometry :

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by Electron Ionization (EI) at 70 eV.

-

Detection : The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like phenyl isobutyrate.

Caption: A diagram illustrating the workflow of spectroscopic analysis.

References

- 1. Phenyl isobutyrate [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. Phenyl isobutyrate [webbook.nist.gov]

- 4. ISOBUTYRIC ACID PHENYL ESTER(20279-29-2) 1H NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ISOBUTYRIC ACID PHENYL ESTER(20279-29-2) MS spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. webassign.net [webassign.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Phenyl isobutyrate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of phenyl isobutyrate. While this compound is documented as a fragrance and flavoring agent, publicly available literature lacks in-depth studies regarding its specific biological activities, signaling pathways, and detailed experimental protocols in the context of drug development. The information presented herein is based on established chemical databases and supplier information.

Core Chemical Information

Phenyl isobutyrate, also known as isobutyric acid, phenyl ester, is an organic compound with the chemical formula C₁₀H₁₂O₂.[1] It is recognized for its characteristic odor and is utilized in the fragrance industry.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key quantitative data for phenyl isobutyrate.

| Property | Value | Source |

| CAS Number | 20279-29-2 | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| IUPAC Name | phenyl 2-methylpropanoate | [2][3] |

| Synonyms | Isobutyric acid, phenyl ester; Phenyl 2-methylpropanoate; Phenyl 2-methylpropionate; Propanoic acid, 2-methyl, phenyl ester; Phenyl isobutanoate | [1][2][4] |

Experimental Protocols

Caption: Generalized workflow for the synthesis of phenyl isobutyrate.

Signaling Pathways and Biological Activity

Currently, there is a notable absence of published research detailing the specific signaling pathways modulated by phenyl isobutyrate or its broader biological activities beyond its use as a flavoring and fragrance agent. While related compounds, such as sodium phenylbutyrate, have been investigated as histone deacetylase (HDAC) inhibitors, it is crucial to note that these findings cannot be directly extrapolated to phenyl isobutyrate due to differences in their chemical structures and properties.

The following diagram represents a logical relationship concerning the current state of knowledge.

Caption: Knowledge gap in the biological activity of phenyl isobutyrate.

References

- 1. Phenyl isobutyrate | C10H12O2 | CID 519756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]

- 3. Phenethyl isobutyrate | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenylisobutyric acid synthesis - chemicalbook [chemicalbook.com]

The Synthesis of Phenyl Isobutyrate via Fischer Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of phenyl isobutyrate formation through Fischer esterification, providing a comprehensive resource for professionals in chemical research and drug development. The following sections elucidate the reaction mechanism, provide detailed experimental protocols, and present quantitative data in a structured format.

Core Concepts: The Fischer Esterification of Phenols

Fischer-Speier esterification is a classic organic reaction that involves the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol.[1] While typically associated with primary and secondary alcohols, it is a common misconception that phenols are unsuitable substrates. In fact, phenols can be esterified to yield phenyl esters with good to near-quantitative yields under appropriate conditions.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to use an excess of one of the reactants or to remove the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.[1][2]

The formation of phenyl isobutyrate from phenol (B47542) and isobutyric acid is a direct application of this principle. The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1]

Reaction Mechanism

The mechanism of Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The overall process is reversible.[3]

The accepted mechanism for the acid-catalyzed esterification of a carboxylic acid with an alcohol involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (in this case, phenol) attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

A visual representation of this mechanism for the formation of phenyl isobutyrate is provided below.

Experimental Protocol

Materials:

-

Phenol

-

Isobutyric acid

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine phenol (1.0 eq), isobutyric acid (1.2-1.5 eq), and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue reflux until no more water is collected in the trap (typically 4-8 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted isobutyric acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude phenyl isobutyrate.

-

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

A visual representation of the general experimental workflow is provided below.

Quantitative Data

Quantitative data for the Fischer esterification of phenol with isobutyric acid is not extensively reported. However, yields for Fischer esterifications of phenols with other carboxylic acids can provide an expected range. Yields are highly dependent on the specific reaction conditions, including the efficiency of water removal and the nature of the substrates and catalyst.

| Reactants | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Phenol, Acetic Acid | H₂SO₄ | None (excess acid) | 6 | Reflux | ~65 (equimolar) | [3] |

| Phenol, Acetic Acid | H₂SO₄ | None (10-fold excess acid) | 6 | Reflux | ~97 | [3] |

| Phenol, Benzoic Acid | Na₂S₂O₃·5H₂O / Piv₂O | DMF | 4 | 70 | 77 | [4] |

| Substituted Phenols, Benzoic Acid | Na₂S₂O₃·5H₂O / Piv₂O | DMF | 4 | 70 | 57-86 | [4] |

Note: The data for benzoic acid involves a modified esterification method but provides relevant yield information for phenol esterification.

Conclusion

The formation of phenyl isobutyrate via Fischer esterification is a viable synthetic route that leverages the fundamental principles of acid-catalyzed esterification. While the reaction with phenols may be slower than with aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group, satisfactory yields can be achieved by carefully controlling the reaction conditions, particularly through the efficient removal of water to drive the equilibrium forward. The provided mechanism and experimental framework serve as a valuable resource for the synthesis and further investigation of phenyl isobutyrate and related phenolic esters in various research and development applications.

References

Phenyl Isobutyrate: An Examination of Its Biological Activity and Potential Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into the biological activity of Phenyl isobutyrate revealed a significant scarcity of available data in publicly accessible scientific literature. The majority of research has been conducted on a related but structurally distinct compound, sodium phenylbutyrate. This document will summarize the available information on Phenyl isobutyrate and clarify the distinction between these two molecules.

Introduction: The Paucity of Biological Data on Phenyl Isobutyrate

Phenyl isobutyrate (CAS 20279-29-2), also known as phenyl 2-methylpropanoate (B1197409), is an organic ester.[1][2][3] Despite its presence in chemical databases and its use in certain industries, there is a notable lack of comprehensive studies detailing its biological activities and potential therapeutic applications. Searches of prominent scientific databases, including PubMed, yield minimal to no specific data on its mechanism of action, pharmacological effects, or involvement in signaling pathways.[1]

It is crucial to distinguish Phenyl isobutyrate from the extensively studied compound, Sodium Phenylbutyrate . The latter is a well-established histone deacetylase (HDAC) inhibitor with documented applications in treating urea (B33335) cycle disorders and has been investigated for its potential in cancer therapy and neurodegenerative diseases.[4] The structural difference, with Phenyl isobutyrate being an ester of phenol (B47542) and isobutyric acid, and Phenylbutyrate having a phenyl group attached to the butyric acid chain, leads to different chemical properties and, presumably, distinct biological effects.

Chemical and Physical Properties

While biological data is scarce, the chemical and physical properties of Phenyl isobutyrate are well-documented.

Table 1: Physicochemical Properties of Phenyl Isobutyrate [1][3][5][6][7]

| Property | Value |

| CAS Number | 20279-29-2 |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | phenyl 2-methylpropanoate |

| Synonyms | Phenyl 2-methylpropionate, Isobutyric acid, phenyl ester |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity |

| Boiling Point | 110°C |

| Solubility | Insoluble in water; soluble in organic solvents |

Potential Applications (Non-Biological)

Based on the available information, the primary applications of Phenyl isobutyrate are in the fragrance and flavor industries due to its characteristic fruity odor.[2][8] It is used as a component in perfumes and as a flavoring agent.

Biological Activity and Signaling Pathways: A Knowledge Gap

Currently, there is no substantive scientific literature to support a detailed discussion of the biological activity of Phenyl isobutyrate. Consequently, information regarding its mechanism of action and any associated signaling pathways is unavailable. The creation of diagrams for signaling pathways or experimental workflows is therefore not possible.

Quantitative Data and Experimental Protocols: An Absence of Evidence

The lack of research into the biological effects of Phenyl isobutyrate means there is no quantitative data, such as IC50 or EC50 values, to present in a structured table. Similarly, detailed experimental protocols for studying its biological activity have not been published.

Conclusion

References

- 1. Phenyl isobutyrate | C10H12O2 | CID 519756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20279-29-2: phenyl 2-methylpropanoate | CymitQuimica [cymitquimica.com]

- 3. Phenyl isobutyrate [webbook.nist.gov]

- 4. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]

- 5. chemeo.com [chemeo.com]

- 6. Phenyl isobutyrate (CAS 20279-29-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Phenyl Isobutyrate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. phenethyl isobutyrate, 103-48-0 [thegoodscentscompany.com]

Phenyl Isobutyrate: A Technical Guide for Fragrance Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phenyl isobutyrate, a significant fragrance ingredient valued for its sweet, fruity, and floral characteristics. This document details its chemical and physical properties, synthesis, analytical methodologies for quality control, and its role in perfumery. Furthermore, it explores the current understanding of its olfactory perception at a molecular level.

Chemical and Physical Properties

Phenyl isobutyrate, more commonly known in the fragrance industry as phenethyl isobutyrate or 2-phenylethyl 2-methylpropanoate, is an organic ester recognized for its pleasant aroma.[1][2] It is found naturally in various sources, including cheese, mint, and tequila.[2] For commercial purposes, a nature-identical version is often synthesized to ensure consistent quality and sustainable sourcing.[2]

Table 1: Physicochemical Properties of Phenyl Ethyl Isobutyrate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [3] |

| Molecular Weight | 192.25 g/mol | [3] |

| CAS Number | 103-48-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Profile | Sweet, fruity, floral, with notes of rose, honey, and pear. | [4][5] |

| Boiling Point | 248–252 °C | [4] |

| Density | 0.985 - 0.995 g/mL at 20°C | [4] |

| Refractive Index (n D²⁰) | 1.4850 - 1.4900 | [4] |

| Flash Point | > 100 °C | [4] |

| Solubility | Soluble in ethanol (B145695) and oils; insoluble in water. | [4] |

| Vapor Pressure | 0.006 mmHg at 25°C | [6] |

| Odor Life on Smelling Strip | > 180 hours | [7] |

Synthesis of Phenyl Ethyl Isobutyrate

The primary industrial synthesis of phenyl ethyl isobutyrate is achieved through the Fischer-Speier esterification of phenethyl alcohol with isobutyric acid, using an acid catalyst.[8] This reversible reaction requires conditions that favor the formation of the ester, typically by using an excess of one reactant or by removing the water produced during the reaction.[9]

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory-scale synthesis of phenyl ethyl isobutyrate.

Materials and Reagents:

-

Phenethyl alcohol

-

Isobutyric acid

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenethyl alcohol and a molar excess of isobutyric acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude ester is then purified by vacuum distillation to yield pure phenyl ethyl isobutyrate.

-

Analytical Quality Control

To ensure the purity and identity of phenyl ethyl isobutyrate for use in perfumery, rigorous analytical testing is essential. Gas chromatography-mass spectrometry (GC-MS) is the primary method for this purpose.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of phenyl ethyl isobutyrate.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

-

Injector: Split/splitless injector, with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.[11]

-

-

Mass Spectrometer (if used):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-300.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of phenyl ethyl isobutyrate (e.g., 1% in ethanol or other suitable solvent).

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition and Analysis:

-

Acquire the chromatogram and mass spectrum.

-

Identify the peak corresponding to phenyl ethyl isobutyrate by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Determine the purity by calculating the peak area percentage.

-

Sensory Evaluation

Sensory analysis is crucial for confirming the olfactory profile of phenyl ethyl isobutyrate and ensuring it meets the standards for perfumery applications. The triangle test is a common discriminative method used for this purpose.[12]

Experimental Protocol: Triangle Test

Objective: To determine if a perceptible difference exists between a new batch of phenyl ethyl isobutyrate and a standard reference sample.

Materials:

-

Test sample of phenyl ethyl isobutyrate.

-

Reference standard of phenyl ethyl isobutyrate.

-

Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).

-

Smelling strips.

-

A panel of at least 15 trained sensory assessors.

Procedure:

-

Sample Preparation: Prepare identical concentrations of the test sample and the reference standard in the chosen solvent.

-

Test Setup: For each assessor, present three coded smelling strips. Two strips will be dipped in one sample (e.g., the reference), and the third strip will be dipped in the other sample (the test sample). The order of presentation should be randomized for each assessor (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[13]

-

Evaluation: Instruct the assessors to smell the strips from left to right and identify the "odd" or different sample.

-

Data Analysis: The number of correct identifications is tallied. Statistical analysis (e.g., using a chi-square test or consulting a statistical table for triangle tests) is performed to determine if the number of correct identifications is significantly higher than what would be expected by chance (which is one-third).[13]

References

- 1. Phenethyl isobutyrate | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenethyl isobutyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Propanoic acid, 2-methyl-, 2-phenylethyl ester [webbook.nist.gov]

- 4. perfumersworld.com [perfumersworld.com]

- 5. olfactorian.com [olfactorian.com]

- 6. shimadzu.com [shimadzu.com]

- 7. fraterworks.com [fraterworks.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 13. Triangle Test [sensorysociety.org]

In-Depth Technical Guide: Hydrolysis of Phenyl Isobutyrate to Phenol and Isobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of phenyl isobutyrate into its constituent molecules, phenol (B47542) and isobutyric acid. The document details the underlying reaction mechanisms for both acid- and base-catalyzed hydrolysis, supported by kinetic principles. Detailed experimental protocols for conducting the hydrolysis and for the subsequent analysis of the reaction products are provided. Quantitative data from related ester hydrolysis studies are summarized to offer insights into expected reaction kinetics. Furthermore, this guide includes visual representations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the process. This document is intended to be a valuable resource for professionals in research and development, particularly within the pharmaceutical and chemical industries, who are engaged in processes involving ester cleavage.

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry with significant implications in various scientific and industrial fields, including drug metabolism and the synthesis of fine chemicals. Phenyl isobutyrate, as an aromatic ester, serves as a model compound for understanding the cleavage of such linkages, a common transformation in biological systems and chemical manufacturing. This reaction results in the formation of phenol and isobutyric acid, both of which are important chemical entities. A thorough understanding of the kinetics, mechanisms, and experimental parameters governing this hydrolysis is crucial for process optimization, reaction control, and the development of novel molecular entities.

This guide will explore the two primary pathways for the hydrolysis of phenyl isobutyrate: acid-catalyzed and base-catalyzed hydrolysis. Each pathway proceeds through a distinct mechanism, influencing reaction rates and equilibrium.

Reaction Mechanisms

The hydrolysis of phenyl isobutyrate can be effectively achieved under both acidic and basic conditions. The choice of catalyst dictates the specific reaction mechanism and intermediates involved.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that follows a series of protonation and nucleophilic attack steps. The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid, and an excess of water to drive the equilibrium towards the products.

The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. This converts the phenoxy group into a better leaving group (phenol).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating phenol as the leaving group.

-

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield isobutyric acid and regenerate the hydronium ion catalyst.

Thermochemical Properties and Enthalpy of Formation of Phenyl Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Phenyl isobutyrate (CAS 20279-29-2). Due to a lack of experimentally determined values in the current scientific literature, this document presents theoretically calculated data and outlines the established experimental protocol for determining these properties for aromatic esters.

Core Thermochemical Data

The following table summarizes the key thermochemical properties of Phenyl isobutyrate. It is critical to note that these values are not derived from direct experimental measurement but are calculated using the Joback method, a group contribution estimation technique.[1] While useful for approximation, these theoretical values should be used with the understanding that they may differ from future experimental findings.

| Property | Symbol | Value | Unit | Source |

| Standard Enthalpy of Formation (gas phase) | ΔfH°(g) | -263.28 | kJ/mol | [Joback Method][1] |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | -90.63 | kJ/mol | [Joback Method][1] |

| Enthalpy of Vaporization | ΔvapH° | 48.90 | kJ/mol | [Joback Method][1] |

| Enthalpy of Fusion | ΔfusH° | 14.96 | kJ/mol | [Joback Method][1] |

| Ideal Gas Heat Capacity (at boiling point) | Cp(gas) | 300.78 | J/(mol·K) | [Joback Method][1] |

| Normal Boiling Point | Tb | 530.73 | K | [Joback Method][1] |

| Normal Melting Point | Tf | 286.04 | K | [Joback Method][1] |

Experimental Protocol: Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound such as Phenyl isobutyrate is typically determined experimentally through combustion calorimetry. This method involves measuring the heat released during the complete combustion of a known mass of the substance in a high-pressure oxygen environment. The resulting enthalpy of combustion (ΔcH°) is then used to calculate the enthalpy of formation using Hess's Law.

Principle

The fundamental principle is that the heat released by the combustion reaction is absorbed by the calorimeter, causing a measurable temperature change. By knowing the heat capacity of the calorimeter, the total heat evolved can be calculated. The standard enthalpy of formation is then derived from the standard enthalpy of combustion by applying the following relationship:

ΔfH° (Compound) = Σ [νp * ΔfH° (Products)] - Σ [νr * ΔfH° (Reactants)] - ΔcH°

Where:

-

νp and νr are the stoichiometric coefficients of the products and reactants, respectively.

-

ΔfH° (Products) and ΔfH° (Reactants) are the known standard enthalpies of formation of the products (CO2 and H2O) and reactants (O2, which is zero by definition).

Experimental Workflow

The general workflow for determining the enthalpy of combustion using a bomb calorimeter is as follows:

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Methodology

-

Sample Preparation: A precisely weighed sample of Phenyl isobutyrate (typically 0.5-1.0 g) is placed in a crucible inside the bomb calorimeter. A fuse wire is attached to the ignition system and placed in contact with the sample.

-

Calorimeter Calibration: The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This calibration is crucial for accurate results.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion. The bomb is then submerged in a known quantity of water in the calorimeter's insulated vessel.

-

Combustion and Data Acquisition: The sample is ignited electrically. The temperature of the water surrounding the bomb is monitored and recorded at regular intervals before, during, and after the combustion event until a stable final temperature is reached.

-

Data Analysis and Corrections: The raw temperature data is analyzed to determine the corrected temperature rise, accounting for heat exchange with the surroundings and the heat introduced by the ignition system.

-

Calculation of Enthalpy of Combustion (ΔcH°): The heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. This value is then converted to the standard molar enthalpy of combustion.

-

Calculation of Enthalpy of Formation (ΔfH°): Using the experimentally determined standard enthalpy of combustion and the known standard enthalpies of formation for carbon dioxide and liquid water, the standard enthalpy of formation of Phenyl isobutyrate is calculated via Hess's Law.

Conclusion

While experimentally determined thermochemical data for Phenyl isobutyrate are not currently available, established theoretical and experimental methodologies provide a strong framework for its characterization. The calculated values presented offer a useful starting point for computational modeling and theoretical studies. For applications requiring high accuracy, the experimental determination of the enthalpy of formation via combustion calorimetry, as detailed in this guide, is essential. Such experimental work would provide a valuable contribution to the thermochemical data landscape for aromatic esters.

References

A Technical Guide to Quantum Chemical Calculations on Phenyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl isobutyrate is an aromatic ester with applications in the fragrance and flavor industry, and its structural motif is present in various biologically active compounds. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, designing derivatives with enhanced properties, and elucidating its interactions in biological systems. Quantum chemical calculations provide a powerful in-silico approach to investigate these molecular properties with high accuracy.

This technical guide outlines the theoretical framework and computational protocols for performing quantum chemical calculations on Phenyl isobutyrate. Due to the limited availability of published computational data specifically for Phenyl isobutyrate, this guide utilizes data from analogous compounds, such as Phenyl benzoate (B1203000) and other phenyl esters, to illustrate the expected results and data presentation. The methodologies described herein are directly applicable to the study of Phenyl isobutyrate.

Computational Methodologies

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2). These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of a molecule.

Experimental Protocols

A typical computational study on Phenyl isobutyrate involves a series of steps, from initial structure preparation to the calculation of various molecular properties.

1. Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is found.

-

Method: Density Functional Theory (DFT) is the most common and cost-effective method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[1][2][3][4] For improved accuracy, especially for non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or other functionals such as M06-2X can be employed.[5]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set 6-311++G(d,p) is a good choice for achieving a balance between accuracy and computational cost.[1][3][6] The "++" indicates the presence of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in the electron density distribution.

-

Software: Commercially available software packages like Gaussian, Schrödinger, or open-source programs are used to perform these calculations.[2][7]

2. Vibrational Frequency Analysis: Once a stationary point on the potential energy surface is found, it is necessary to confirm that it is a true minimum (a stable conformer) and not a saddle point (a transition state). This is done by calculating the vibrational frequencies.

-

Procedure: A frequency calculation is performed on the optimized geometry. If all calculated frequencies are real (positive), the structure corresponds to a local minimum. The presence of one imaginary frequency indicates a transition state.[8]

-

Application: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[9][10][11] It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental values, which accounts for anharmonicity and other systematic errors in the calculation.[2]

3. Electronic Property Calculations: With the optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity and spectral characteristics.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[12][13][14] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[15]

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[6]

Results and Discussion

Conformational Analysis

The flexibility of Phenyl isobutyrate arises from the rotation around several single bonds. The most significant rotations are around the C(phenyl)-O bond and the O-C(carbonyl) bond. A conformational analysis would involve systematically rotating these dihedral angles to find the most stable conformer(s). For a similar molecule, Phenyl benzoate, DFT calculations have shown that the planar conformation is not the most stable, with the phenyl rings being twisted relative to the ester group.[5] A similar non-planar, stable conformation is expected for Phenyl isobutyrate.

Structural Parameters

The geometry optimization provides precise information about bond lengths, bond angles, and dihedral angles. The following table presents the calculated geometrical parameters for a stable conformer of a related phenyl ester, cinnamic acid phenyl ester, obtained at the B3LYP/6-311++G(d,p) level of theory.[1] Similar values are anticipated for the corresponding bonds in Phenyl isobutyrate.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.21 |

| C-O (ester) | 1.36 | |

| O-C (phenyl) | 1.40 | |

| Bond Angle (°) | O=C-O | 123.5 |

| C-O-C | 118.0 |

Table 1: Calculated geometrical parameters for a representative phenyl ester.[1]

Vibrational Spectroscopy

The calculated vibrational frequencies can be assigned to specific motions of the atoms (stretching, bending, etc.). This allows for a detailed interpretation of experimental IR and Raman spectra. The table below shows a tentative assignment of key vibrational modes for a phenyl ester based on DFT calculations and experimental data for related compounds.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3100-3000 | ν(C-H) aromatic | Aromatic C-H stretching |

| ~3000-2850 | ν(C-H) aliphatic | Aliphatic C-H stretching (isobutyryl group) |

| ~1735 | ν(C=O) | Carbonyl stretching |

| ~1600, 1500 | ν(C=C) | Aromatic ring stretching |

| ~1200 | ν(C-O) | Ester C-O stretching |

| Below 1000 | δ(C-H), Ring def. | C-H bending and ring deformations |

Table 2: Tentative vibrational mode assignments for Phenyl isobutyrate.

Electronic Properties

The analysis of frontier molecular orbitals provides insights into the chemical reactivity and electronic transitions. The HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group and the phenyl ring. The energy gap between these orbitals is a key parameter. For a similar compound,[5][5]-phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE), the HOMO and LUMO energies were determined to be 5.87 eV and 3.91 eV, respectively, resulting in an energy gap of 1.96 eV.[12][13][14]

| Property | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -3.91 |

| HOMO-LUMO Gap | 1.96 |

Table 3: Representative electronic properties for a phenyl ester derivative.[12][13][14]

Mandatory Visualization

Caption: A flowchart illustrating the typical workflow for performing quantum chemical calculations on a molecule like Phenyl isobutyrate.

Caption: A diagram representing the key rotational degrees of freedom (τ1 and τ2) that are explored during the conformational analysis of Phenyl isobutyrate to determine the potential energy surface.

Conclusion

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Journal articles: 'DFT / B3LYP / 6-31G (d' – Grafiati [grafiati.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. schrodinger.com [schrodinger.com]

- 8. baranlab.org [baranlab.org]

- 9. tandfonline.com [tandfonline.com]

- 10. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. [PDF] Determination of HOMO and LUMO of [6,6]-phenyl C61-butyric acid 3-ethylthiophene ester and poly (3-octyl-thiophene-2, 5-diyl) through voltametry characterization | Semantic Scholar [semanticscholar.org]

- 14. Determination of HOMO and LUMO of [6,6]-Phenyl C61-butyric Acid 3-ethyl thiophene Ester and Poly (3-octyl-thiophene-2, 5-diyl) through Voltametry Characterization (Journal Article) | ETDEWEB [osti.gov]

- 15. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

Historical context of the discovery and synthesis of Phenyl isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of Phenyl isobutyrate. While a singular, definitive publication detailing its initial synthesis remains elusive in currently accessible records, this paper pieces together the historical development of phenyl ester chemistry to propose a likely timeline and methodology for its first preparation. This document further details a key, early-published application of Phenyl isobutyrate in the Fries rearrangement, providing the experimental protocol from this notable study. Modern synthetic approaches are also discussed, offering a comparative perspective. All quantitative data is presented in structured tables, and relevant chemical transformations are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemistry involved.

Historical Context: The Dawn of Phenyl Ester Synthesis

The synthesis of phenyl esters is deeply rooted in the foundational advancements of organic chemistry in the 19th century. Early pioneers like Charles Gerhardt were instrumental in developing methods for the preparation of esters, anhydrides, and other fundamental organic compounds. While specific documentation for the first synthesis of every conceivable ester is not always available, the general principles for their creation were well-established during this era.

The primary methods for esterification, particularly for less reactive phenols, involved the use of more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. Given that isobutyryl chloride was a known compound, it is highly probable that the first synthesis of Phenyl isobutyrate was achieved through the reaction of phenol (B47542) with isobutyryl chloride or isobutyric anhydride. This straightforward acylation of phenol would have been a logical extension of the established esterification chemistry of the time.

Early Citation: The Fries Rearrangement of Phenyl Isobutyrate

One of the earliest and most significant mentions of Phenyl isobutyrate in the chemical literature is in a 1956 paper by T. I. Briggs and G. G. S. Dutton from the University of British Columbia.[1] Their work, focused on the Fries rearrangement, utilized Phenyl isobutyrate as a starting material to synthesize hydroxy-isobutyrophenones. This indicates that by the mid-20th century, Phenyl isobutyrate was a known and accessible compound, likely prepared through established synthetic routes.

The study by Briggs and Dutton provides valuable insight into the chemical reactivity of Phenyl isobutyrate and offers a concrete example of its application in synthetic organic chemistry during that period.

Proposed First Synthesis: Acylation of Phenol

Based on the established chemical knowledge of the late 19th and early 20th centuries, the most probable first synthesis of Phenyl isobutyrate would have involved the acylation of phenol with isobutyryl chloride. This reaction, a classic example of esterification, is efficient and straightforward.

Reaction Pathway

Caption: Proposed first synthesis of Phenyl isobutyrate.

Hypothetical Experimental Protocol (circa late 19th/early 20th Century)

This protocol is a reconstruction based on the typical laboratory practices of the era.

Objective: To synthesize Phenyl isobutyrate from phenol and isobutyryl chloride.

Materials:

-

Phenol (carbolic acid)

-

Isobutyryl chloride

-

A suitable non-reactive solvent (e.g., anhydrous ether or benzene)

-

A weak base (e.g., pyridine (B92270) or aqueous sodium bicarbonate solution) for neutralization

-

Drying agent (e.g., anhydrous calcium chloride or sodium sulfate)

Apparatus:

-

A round-bottom flask fitted with a reflux condenser

-

A dropping funnel

-

A heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, a solution of phenol in a dry, non-reactive solvent such as anhydrous ether would be prepared. The flask would be equipped with a reflux condenser to prevent the loss of volatile materials and a dropping funnel.

-

Addition of Acyl Chloride: Isobutyryl chloride would be added dropwise to the phenol solution from the dropping funnel. The reaction is exothermic, so the addition would be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition was complete, the reaction mixture would be heated under reflux for a period to ensure the reaction goes to completion. The progress of the reaction would likely be monitored by observing the cessation of hydrogen chloride gas evolution.

-

Workup:

-

The reaction mixture would be cooled to room temperature.

-

It would then be washed with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the hydrochloric acid byproduct and remove any unreacted phenol.

-

The organic layer would be separated using a separatory funnel and washed with water.

-

The organic layer would then be dried over an anhydrous drying agent like calcium chloride.

-

-

Purification: The solvent would be removed by distillation. The resulting crude Phenyl isobutyrate would then be purified by fractional distillation under reduced pressure to obtain the pure product.

Fries Rearrangement of Phenyl Isobutyrate: Experimental Protocol from Briggs and Dutton (1956)

The work by Briggs and Dutton provides a detailed experimental protocol for the Fries rearrangement of Phenyl isobutyrate.[1] This reaction highlights an important transformation of the ester into substituted phenolic ketones.

Reaction Pathway

Caption: Fries rearrangement of Phenyl isobutyrate.

Experimental Conditions and Product Distribution

| Reaction Condition | 2-Hydroxy-isobutyrophenone Yield | 4-Hydroxy-isobutyrophenone Yield |

| Anhydrous aluminum chloride at 140 °C | 40% | 11% |

| Anhydrous aluminum chloride in nitrobenzene at RT | - | 86% |

| Data sourced from Briggs and Dutton, 1956.[1] |

Detailed Methodology (as described by Briggs and Dutton)

Procedure for Rearrangement at 140 °C:

-

Phenyl isobutyrate (1 mole) was added to anhydrous aluminum chloride (1.1 moles) with cooling.

-

The mixture was heated to 140 °C for 30 minutes.

-

The cooled reaction mixture was decomposed with ice and hydrochloric acid.

-

The product was extracted with ether, and the ethereal solution was washed with 10% sodium hydroxide (B78521) solution.

-

The alkaline extract was acidified and the liberated phenols were extracted with ether.

-

The ethereal solution was dried and the solvent was evaporated.

-

The residual oil was distilled under reduced pressure to yield a mixture of the ortho and para isomers.

Procedure for Rearrangement in Nitrobenzene:

-

A solution of Phenyl isobutyrate (1 mole) in nitrobenzene was added to a suspension of anhydrous aluminum chloride (1.1 moles) in nitrobenzene at room temperature.

-

The mixture was allowed to stand for 48 hours.

-

The reaction mixture was poured into ice and hydrochloric acid.

-

The nitrobenzene was removed by steam distillation.

-

The solid residue was filtered, washed with water, and recrystallized from aqueous ethanol (B145695) to give 4-hydroxy-isobutyrophenone.

Modern Synthetic Methods

While the classical acylation of phenol remains a viable method for the synthesis of Phenyl isobutyrate, modern organic synthesis offers a variety of alternative and often more efficient and milder approaches. These include:

-

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents to facilitate the esterification of phenol with isobutyric acid under mild conditions.

-

Transesterification: Phenyl isobutyrate can be prepared by the transesterification of another isobutyrate ester (e.g., methyl isobutyrate) with phenol in the presence of an acid or base catalyst.

-

Enzyme-Catalyzed Esterification: Lipases can be used to catalyze the esterification of phenol with isobutyric acid, offering a green and highly selective synthetic route.

These modern methods often provide higher yields, easier purification, and are more environmentally friendly compared to the classical methods.

Conclusion